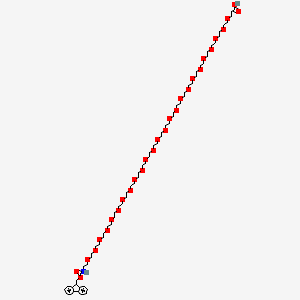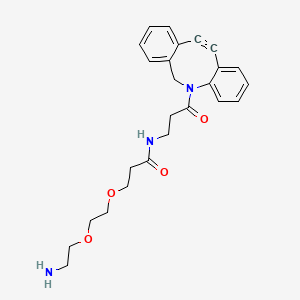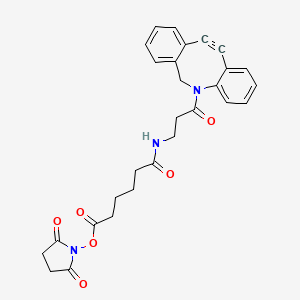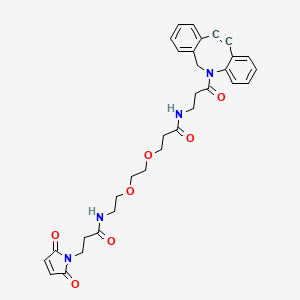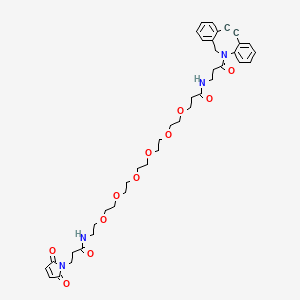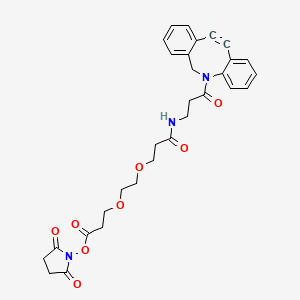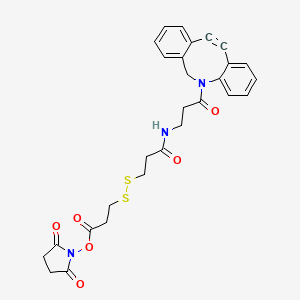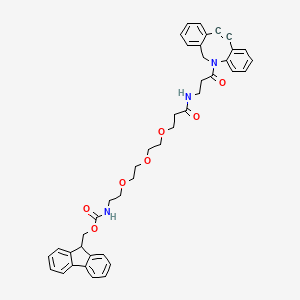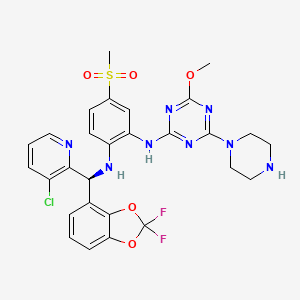
Benzaldehyde-PEG4-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde-PEG4-azide: is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is widely used as a linker in the construction of proteolysis targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. This compound features an azide group, which allows it to participate in click chemistry reactions, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: Benzaldehyde-PEG4-azide can be synthesized through a series of chemical reactions starting from benzaldehyde and PEG4. The azide group is typically introduced using azidation reactions, which involve the substitution of a leaving group with an azide ion. The reaction conditions usually require the use of azide sources such as sodium azide (NaN3) and appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound's purity and consistency.
化学反应分析
Types of Reactions: Benzaldehyde-PEG4-azide primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and drug development.
Common Reagents and Conditions:
CuAAC Reaction: Requires a copper(I) catalyst, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl), and a reducing agent like sodium ascorbate.
SPAAC Reaction: Does not require a catalyst and proceeds under mild conditions, making it suitable for biological applications.
Major Products Formed: The major products of these reactions are triazole-linked compounds, which are stable and biocompatible. These triazole rings are often used to link various biomolecules, such as proteins, peptides, and nucleic acids, to enhance their stability and functionality.
科学研究应用
Chemistry: In chemistry, Benzaldehyde-PEG4-azide is used to create PROTACs, which are designed to target and degrade specific proteins within cells. This is particularly useful in the study of protein-protein interactions and the development of targeted therapies.
Biology: In biological research, this compound is employed in the immobilization of proteins and enzymes on solid supports. This technique is used to improve protein stability and functionality in various applications, including biosensors and biochips.
Medicine: In the medical field, this compound is utilized in the development of targeted drug delivery systems. By linking therapeutic agents to specific targeting molecules, researchers can enhance the efficacy and reduce the side effects of treatments.
Industry: In industrial applications, this compound is used in the production of advanced materials and nanotechnology. Its ability to form stable linkages makes it valuable in the creation of nanocomposites and other high-performance materials.
作用机制
The mechanism by which Benzaldehyde-PEG4-azide exerts its effects involves its participation in click chemistry reactions. In the CuAAC reaction, the azide group on this compound reacts with an alkyne group in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules.
Molecular Targets and Pathways: The triazole-linked products formed from these reactions can target specific proteins or enzymes within cells, leading to their degradation or modulation. This targeted approach is used to study protein-protein interactions and develop therapeutic interventions.
相似化合物的比较
PEG4-benzaldehyde: A similar compound that lacks the azide group. It is used in applications where azide functionality is not required.
Azido-PEG4-aldehyde: Another related compound that features an aldehyde group instead of benzaldehyde. It is used in different click chemistry reactions and applications.
Uniqueness: Benzaldehyde-PEG4-azide is unique in its ability to participate in both CuAAC and SPAAC reactions, making it versatile and widely applicable in various fields. Its benzaldehyde moiety provides additional reactivity options, such as the formation of Schiff bases with amines.
属性
IUPAC Name |
4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c16-18-17-5-6-20-7-8-21-9-10-22-11-12-23-15-3-1-14(13-19)2-4-15/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNGKISXZKKSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
